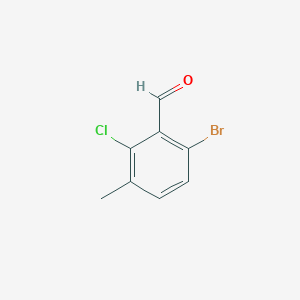
6-Bromo-2-chloro-3-methylbenzaldehyde
Overview
Description
6-Bromo-2-chloro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrClO . It has a molecular weight of 233.49 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-chloro-3-methylbenzaldehyde is 1S/C8H6BrClO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 . The compound’s structure includes a benzene ring substituted with bromo, chloro, and methyl groups, as well as an aldehyde group .Physical And Chemical Properties Analysis
6-Bromo-2-chloro-3-methylbenzaldehyde has a molecular weight of 233.49 g/mol . It is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
Organic Synthesis
6-Bromo-2-chloro-3-methylbenzaldehyde: is a valuable building block in organic synthesis. Its halogenated structure makes it a versatile intermediate for constructing complex molecules. It can undergo various reactions, including Suzuki coupling, to form biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound is used to synthesize benzanilide derivatives. These derivatives have shown promise as potential therapeutic agents due to their anti-inflammatory, antitumor, and antibacterial properties. The bromine and chlorine substituents on the benzaldehyde ring can be strategically modified to enhance the biological activity of these molecules .
Material Science
The compound’s ability to act as a precursor for advanced materials is notable. For instance, it can be used in the synthesis of liquid crystals and other polymers with specific optical properties. These materials have applications in displays and other electronic devices .
Agrochemical Research
In agrochemical research, 6-Bromo-2-chloro-3-methylbenzaldehyde serves as a starting material for the synthesis of pesticides and herbicides. The halogen atoms can be replaced with other functional groups that impart desired properties to the agrochemicals, such as selectivity and biodegradability .
Photodynamic Therapy
This compound can be used to create photosensitizers for photodynamic therapy (PDT), a treatment method that uses light-sensitive compounds to destroy cancer cells. The bromine and chlorine atoms can be utilized to tune the absorption wavelength of the photosensitizer for effective PDT .
Chemical Education
Due to its reactivity and the presence of multiple functional groups, 6-Bromo-2-chloro-3-methylbenzaldehyde is an excellent candidate for teaching various organic chemistry concepts. It can be used in laboratory courses to demonstrate halogenation, nucleophilic substitution, and electrophilic addition reactions .
Safety and Hazards
The compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 6-Bromo-2-chloro-3-methylbenzaldehyde might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are very important for synthesis problems . This suggests that 6-Bromo-2-chloro-3-methylbenzaldehyde might affect similar pathways.
Result of Action
The compound’s potential to form oximes or hydrazones suggests it could have significant effects at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-chloro-3-methylbenzaldehyde. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable it remains over time .
properties
IUPAC Name |
6-bromo-2-chloro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOQTKGPYAYYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3-methylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B1377493.png)

![tert-butyl N-{1-[(4-fluorophenyl)carbamoyl]-2-hydroxyethyl}carbamate](/img/structure/B1377495.png)
![tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B1377496.png)
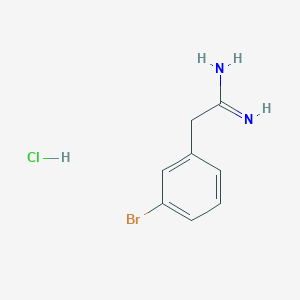
![3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1377498.png)

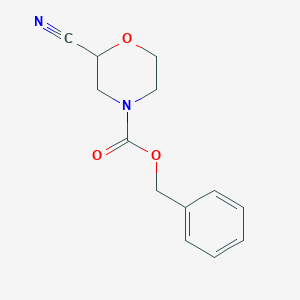
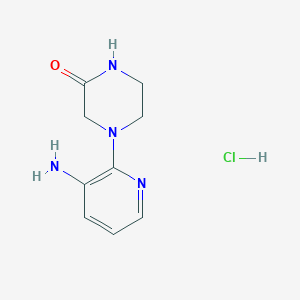
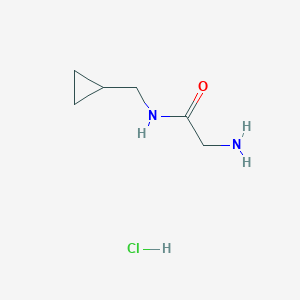
![{[2-(3-Aminopropoxy)ethoxy]methyl}benzene](/img/structure/B1377511.png)

![methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate](/img/structure/B1377513.png)